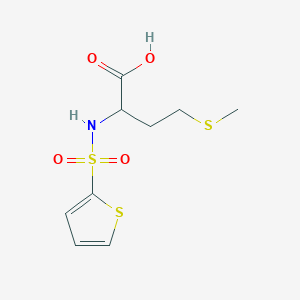

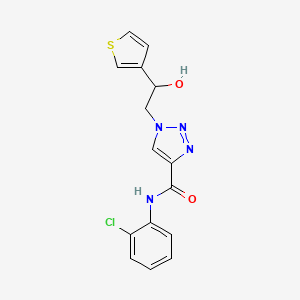

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid (MS-TSAB) is an organic compound belonging to the class of thiophene sulfonamides. It is composed of a thiophene ring with two sulfonamide substituents, and a methylsulfanyl group attached to the sulfur atom. MS-TSAB is a small molecule that is widely used in scientific research due to its diverse biochemical and physiological effects. It has been studied for its potential applications in drug discovery, therapeutic intervention, and lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid involves the reaction of 2-thiophenesulfonyl chloride with 4-methylthio-2-aminobutyric acid in the presence of a base to form the desired product.

Starting Materials

2-thiophenesulfonyl chloride, 4-methylthio-2-aminobutyric acid, Base (e.g. triethylamine)

Reaction

Step 1: Dissolve 2-thiophenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for 10-15 minutes., Step 3: Slowly add 4-methylthio-2-aminobutyric acid to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature., Step 5: Filter the reaction mixture to remove any solids., Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 7: Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid.

Scientific Research Applications

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been studied for its potential applications in drug discovery and therapeutic intervention. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been studied for its potential use as an agonist of the GABAA receptor, a neurotransmitter receptor found in the brain.

Mechanism Of Action

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been shown to act as an agonist of the GABAA receptor, a neurotransmitter receptor found in the brain. It binds to the receptor, activating it and causing a decrease in neuronal excitability. This action is thought to be responsible for the anti-inflammatory and anti-cancer properties of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid.

Biochemical And Physiological Effects

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been studied for its effects on a variety of biochemical and physiological processes. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been shown to possess neuroprotective effects, and to be effective in the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has many advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for research. However, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid also has some limitations. It is not a selective agonist of the GABAA receptor, meaning that it can activate other neurotransmitter receptors as well. Additionally, its effects can vary depending on the concentration and duration of treatment.

Future Directions

For research include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, further research is needed to determine the effectiveness of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid in the treatment of anxiety and depression. Additionally, further research is needed to determine the mechanism of action of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid and to develop more selective agonists of the GABAA receptor. Finally, further research is needed to investigate the effects of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid on other biochemical and physiological processes, such as metabolism and cell signaling.

properties

IUPAC Name |

4-methylsulfanyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S3/c1-15-6-4-7(9(11)12)10-17(13,14)8-3-2-5-16-8/h2-3,5,7,10H,4,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIVWJFLTMFQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2781121.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)

![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2781124.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)

![3-(2,6-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2781126.png)

![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/no-structure.png)